molecular formula C26H22N2O6 B14952307 3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B14952307
M. Wt: 458.5 g/mol
InChI Key: ZISGHRIVKVOBMH-UHFFFAOYSA-N
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Description

3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione is a complex organic compound featuring a spiro[indole-3,2’-pyrrole] core structure. This compound is characterized by the presence of a benzofuran moiety, a hydroxy group, and a tetrahydrofuran-2-ylmethyl substituent. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the Spiro[indole-3,2’-pyrrole] Core: This can be achieved through a cyclization reaction involving an indole derivative and a suitable pyrrole precursor.

    Introduction of the Benzofuran Moiety: The benzofuran-2-ylcarbonyl group can be introduced via a Friedel-Crafts acylation reaction using benzofuran-2-carboxylic acid chloride.

    Hydroxylation: The hydroxy group can be introduced through a selective hydroxylation reaction, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be achieved through a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tetrahydrofuran-2-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential bioactivity. The presence of the benzofuran moiety suggests possible antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds with biological molecules, enhancing binding affinity. The spiro[indole-3,2’-pyrrole] core provides structural rigidity, allowing for precise interactions with target sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3’-(1-benzofuran-2-ylcarbonyl)-4’-hydroxy-1-methyl-1’-(tetrahydrofuran-2-ylmethyl)spiro[indole-3,2’-pyrrole]-2,5’(1H,1’H)-dione stands out due to its spiro[indole-3,2’-pyrrole] core, which imparts unique structural and chemical properties. This core structure provides enhanced stability and rigidity, making it a valuable scaffold for drug design and material science applications.

Properties

Molecular Formula

C26H22N2O6

Molecular Weight

458.5 g/mol

IUPAC Name

4'-(1-benzofuran-2-carbonyl)-3'-hydroxy-1-methyl-1'-(oxolan-2-ylmethyl)spiro[indole-3,5'-pyrrole]-2,2'-dione

InChI

InChI=1S/C26H22N2O6/c1-27-18-10-4-3-9-17(18)26(25(27)32)21(22(29)20-13-15-7-2-5-11-19(15)34-20)23(30)24(31)28(26)14-16-8-6-12-33-16/h2-5,7,9-11,13,16,30H,6,8,12,14H2,1H3

InChI Key

ZISGHRIVKVOBMH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)C(=C(C(=O)N3CC4CCCO4)O)C(=O)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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